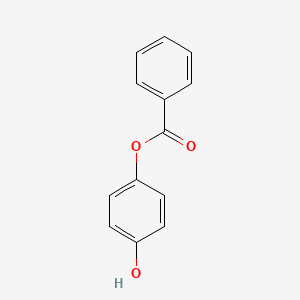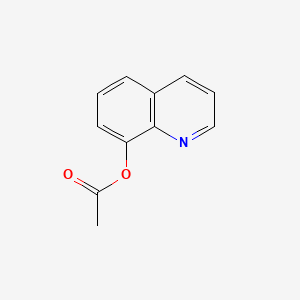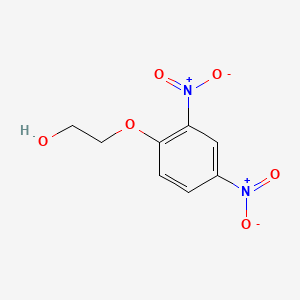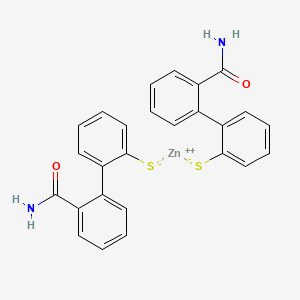
ZINC;2-(2-carbamoylphenyl)benzenethiolate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar zinc (II) and cadmium (II) complexes was determined by X-ray crystallography . In these complexes, the metal atoms have distorted tetrahedral configurations with S2N2 binding sets .Chemical Reactions Analysis
While specific chemical reactions involving ZINC;2-(2-carbamoylphenyl)benzenethiolate are not available, zinc ions are known to form complexes with ammonia, cyanide, and halide ions . They also react with aqueous ammonia to precipitate white gelatinous Zn(OH)2 .Physical And Chemical Properties Analysis
Zinc has an oxidation state of 2+ in all its compounds . It forms complexes with ammonia, cyanide, and halide ions . It dissolves in mineral acids with the evolution of hydrogen, but in nitric acid with the evolution of NOx . Zinc is resistant to air because of the protective coating formed .Safety And Hazards
Orientations Futures
The future directions for research on ZINC;2-(2-carbamoylphenyl)benzenethiolate and similar compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the study of zinc (II) and cadmium (II) complexes with 2-(benzoylamino)benzenethiolate and 1-methylimidazole provides a basis for future research .
Propriétés
IUPAC Name |
zinc;2-(2-carbamoylphenyl)benzenethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H11NOS.Zn/c2*14-13(15)11-7-2-1-5-9(11)10-6-3-4-8-12(10)16;/h2*1-8,16H,(H2,14,15);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBCYBMEIACBOY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2[S-])C(=O)N.C1=CC=C(C(=C1)C2=CC=CC=C2[S-])C(=O)N.[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O2S2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZINC;2-(2-carbamoylphenyl)benzenethiolate | |
CAS RN |
30429-79-9 | |
| Record name | Zinc 2'-mercaptobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030429799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



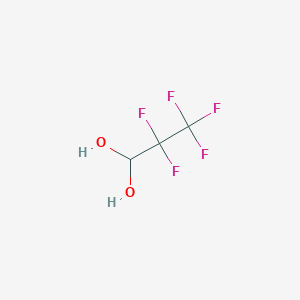
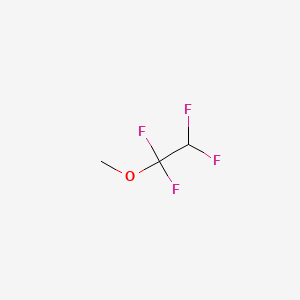
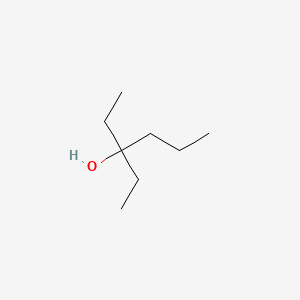

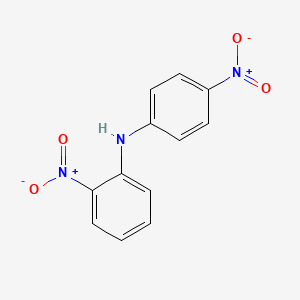
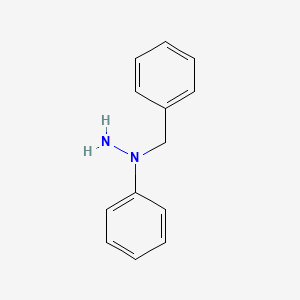

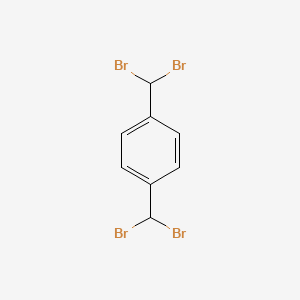
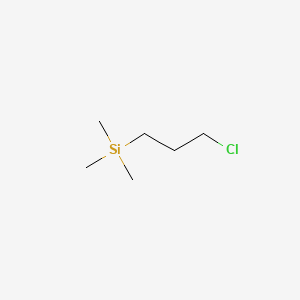
![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)
